Biphenyl-2,5-dicarboxylic acid
Overview
Description
Biphenyl-2,5-dicarboxylic acid is an organic compound with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2nd and 5th positions of one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the oxidative coupling of benzene derivatives. This process can be catalyzed by transition metals such as copper or iron, and it generally requires high temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Biphenyl-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts reactions typically use aluminum chloride as a catalyst and acyl chlorides as reagents.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Biphenyl-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The carboxylic acid groups play a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
Biphenyl-2,5-dicarboxylic acid can be compared with other similar compounds, such as:
Diphenic acid (Biphenyl-2,2’-dicarboxylic acid): This compound has carboxylic acid groups at the 2nd positions of both benzene rings, making it structurally different from this compound.
Biphenyl-4,4’-dicarboxylic acid: This compound has carboxylic acid groups at the 4th positions of both benzene rings, which affects its chemical reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical properties and reactivity. This unique structure allows it to form specific interactions in biological systems and makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2-phenylterephthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJLXSVGVDPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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